Methyl 2-methylcyclopent-2-ene-1-carboxylate

Description

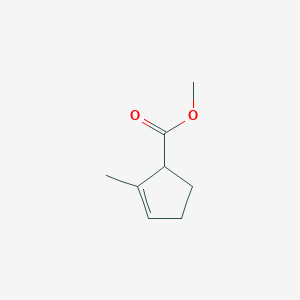

Methyl 2-methylcyclopent-2-ene-1-carboxylate is a cyclopentene derivative featuring a methyl ester group at position 1 and a methyl substituent at position 2 of the cyclopentene ring. Its molecular formula is C₈H₁₂O₂, with the double bond located at the 2-position of the ring. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Properties

CAS No. |

25662-31-1 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl 2-methylcyclopent-2-ene-1-carboxylate |

InChI |

InChI=1S/C8H12O2/c1-6-4-3-5-7(6)8(9)10-2/h4,7H,3,5H2,1-2H3 |

InChI Key |

JEHBQGGRSUDIIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylcyclopent-2-ene-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-methylcyclopent-2-en-1-one with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to achieve a good yield.

Another synthetic route involves the ring-closing metathesis (RCM) reaction. In this method, a diene precursor is treated with a metathesis catalyst, such as the Grubbs catalyst, to form the cyclopentene ring. This method is advantageous due to its high selectivity and efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylcyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methylcyclopent-2-ene-1-carboxylic acid or 2-methylcyclopentanone.

Reduction: Formation of 2-methylcyclopent-2-en-1-ol.

Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

Methyl 2-methylcyclopent-2-ene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the production of fragrances, flavors, and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-methylcyclopent-2-ene-1-carboxylate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of specific enzymes. The cyclopentene ring and ester group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Analysis

- The presence of an amino group (e.g., Methyl 3-aminocyclopentanecarboxylate) introduces basicity and hydrogen-bonding capacity, enhancing water solubility compared to non-amino analogs .

Double Bond Position :

- The 2-ene configuration in the target compound vs. the 1-ene in Ethyl 2-methylcyclopent-1-ene-1-carboxylate may influence regioselectivity in cycloaddition reactions, such as Diels-Alder transformations.

Additional Functional Groups :

- The 4-keto group in Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate increases electrophilicity at the α-carbon, making it reactive toward nucleophiles like Grignard reagents or hydrides .

Biological Activity

Methyl 2-methylcyclopent-2-ene-1-carboxylate (MMCC) is an organic compound with the molecular formula CHO. It is a methyl ester derivative of cyclopentene carboxylic acid, notable for its unique cyclopentene ring structure. This compound has garnered attention for its significant biological activity, particularly in the context of inflammation and immune response modulation.

Chemical Structure and Properties

MMCC features a cyclopentene ring with a methyl ester functional group, which contributes to its reactivity and potential therapeutic applications. The structural formula can be represented as follows:

Biological Activity

Research indicates that MMCC exhibits several notable biological activities:

- Inhibition of Nitric Oxide Production : MMCC has been studied for its ability to inhibit nitric oxide (NO) production, a crucial factor in inflammatory responses. Excessive NO production is linked to various inflammatory diseases, making MMCC a potential therapeutic agent in this context.

- Modulation of Cytokine Release : The compound also shows promise in inhibiting the release of inflammatory cytokines, further supporting its potential role in treating conditions characterized by inflammation.

The biological effects of MMCC are believed to stem from its interaction with specific signaling pathways involved in inflammation and immune responses. Ongoing research aims to elucidate the precise molecular targets and mechanisms through which MMCC exerts its effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of MMCC:

- Inflammatory Response Studies : In vitro studies demonstrated that MMCC significantly reduced the levels of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS), suggesting its potential use in managing inflammatory diseases.

- Therapeutic Applications : Due to its ability to modulate nitric oxide levels and cytokine release, MMCC is being investigated for its applicability in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

- Synthesis and Accessibility : The compound can be synthesized through various methods, making it readily available for research purposes. Its synthesis routes reflect its versatility as a building block in organic synthesis.

Comparative Analysis with Related Compounds

The uniqueness of MMCC can be highlighted through a comparative analysis with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl cyclopent-2-ene-1-carboxylate | Methyl ester | Basic structure without additional substituents |

| 1-Methylcyclopent-2-ene-1-carboxylic acid | Carboxylic acid | Contains a carboxylic acid group instead of an ester |

| Methyl 3-methoxycyclobutene-1-carboxylate | Cyclobutene derivative | Features a four-membered ring with methoxy substitution |

| Methyl 3-cyclohexene carboxylate | Cyclohexene derivative | Larger ring size with different reactivity |

The structural characteristics of MMCC, combined with its biological activity, distinguish it from these related compounds, enhancing its relevance in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.